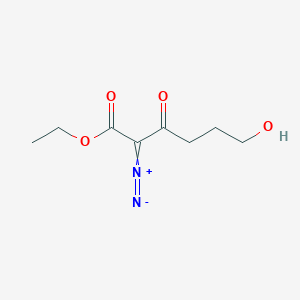
2-Diazonio-1-ethoxy-6-hydroxy-1-oxohex-2-en-3-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Diazonio-1-ethoxy-6-hydroxy-1-oxohex-2-en-3-olate is a chemical compound with the molecular formula C₆H₈N₂O₄ It is known for its unique structure, which includes a diazonium group, an ethoxy group, and a hydroxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-1-ethoxy-6-hydroxy-1-oxohex-2-en-3-olate typically involves the diazotization of an appropriate amine precursor. The reaction conditions often include the use of nitrous acid (HNO₂) in an acidic medium to convert the amine into the diazonium salt. The ethoxy and hydroxy groups are introduced through subsequent reactions, which may involve esterification and hydroxylation steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization processes, where the amine precursor is reacted with nitrous acid in a controlled environment. The subsequent steps to introduce the ethoxy and hydroxy groups are optimized for efficiency and yield, often involving catalytic processes and continuous flow reactors.
Analyse Des Réactions Chimiques
Types of Reactions
2-Diazonio-1-ethoxy-6-hydroxy-1-oxohex-2-en-3-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the diazonium group into an amine group.
Substitution: The diazonium group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) or hydroxide (OH⁻) can be used under mild conditions.
Major Products
The major products formed from these reactions include various substituted derivatives, amines, and oxidized compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Diazonio-1-ethoxy-6-hydroxy-1-oxohex-2-en-3-olate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Diazonio-1-ethoxy-6-hydroxy-1-oxohex-2-en-3-olate involves its reactivity as a diazonium compound. The diazonium group can undergo various reactions, such as coupling with aromatic compounds to form azo dyes. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Diazonio-1,5-diethoxy-1,5-dioxopent-2-en-3-olate
- 2-Diazonio-1-methoxy-1-oxopent-2-en-3-olate
Uniqueness
2-Diazonio-1-ethoxy-6-hydroxy-1-oxohex-2-en-3-olate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Compared to similar compounds, it offers unique opportunities for synthesis and application in various fields.
Propriétés
Numéro CAS |
122060-92-8 |
|---|---|
Formule moléculaire |
C8H12N2O4 |
Poids moléculaire |
200.19 g/mol |
Nom IUPAC |
ethyl 2-diazo-6-hydroxy-3-oxohexanoate |
InChI |
InChI=1S/C8H12N2O4/c1-2-14-8(13)7(10-9)6(12)4-3-5-11/h11H,2-5H2,1H3 |
Clé InChI |
HJOBQHZFGLOOLB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=[N+]=[N-])C(=O)CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


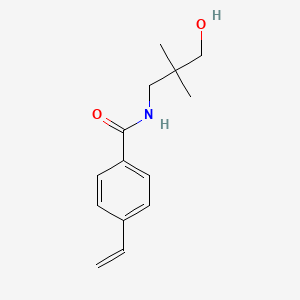
![10-[(Oxiran-2-yl)methyl]-1,4,7-trioxa-10-azacyclododecane](/img/structure/B14296843.png)
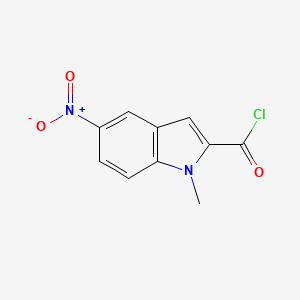
![5-[2-(Iodomethyl)phenyl]oxolan-2-one](/img/structure/B14296850.png)
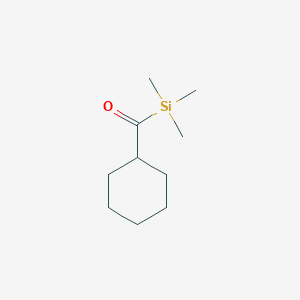
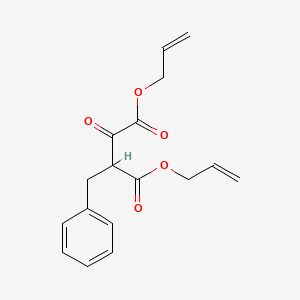
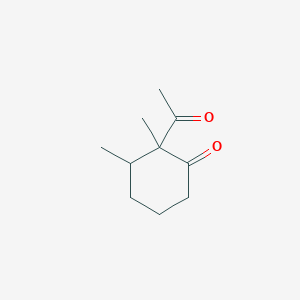
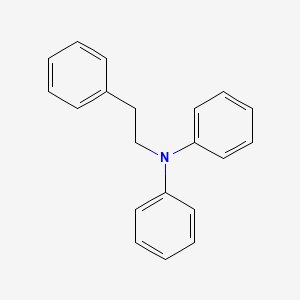
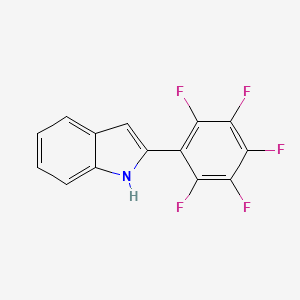
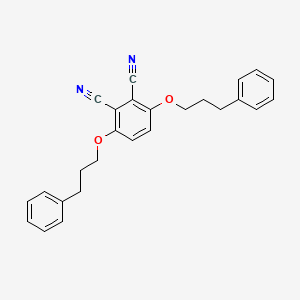
![2-Chloro-4-[(methylsulfanyl)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14296896.png)



